In Vivo Dopamine D1 Receptor Occupancy: Flupentixol Versus Haloperidol and Risperidone
In a head-to-head PET imaging study of schizophrenic patients receiving clinically relevant doses, flupentixol (5.7 ± 1.4 mg/day) achieved measurable striatal D1 receptor occupancy of 20 ± 5% (mean ± SEM), whereas haloperidol (8.5 ± 5.5 mg/day) produced only 14 ± 6% occupancy and risperidone (3.6 ± 1.3 mg/day) showed D1 occupancy not significantly different from zero [1]. This demonstrates that flupentixol engages D1 receptors in vivo at therapeutic doses, in contrast to comparator antipsychotics.
| Evidence Dimension | Striatal dopamine D1 receptor occupancy (in vivo PET) |
|---|---|
| Target Compound Data | 20 ± 5% D1 occupancy (flupentixol 5.7 ± 1.4 mg/day) |
| Comparator Or Baseline | Haloperidol: 14 ± 6% D1 occupancy (8.5 ± 5.5 mg/day); Risperidone: not significantly different from zero (3.6 ± 1.3 mg/day) |
| Quantified Difference | Flupentixol D1 occupancy exceeds haloperidol by ~6 percentage points; exceeds risperidone by ~20 percentage points (absolute) |
| Conditions | Schizophrenic patients; PET imaging using [11C]SCH23390 radioligand; clinical dosing |
Why This Matters
D1 receptor occupancy may contribute to efficacy against negative symptoms, distinguishing flupentixol from D2-selective antipsychotics for applications requiring broader receptor engagement.
- [1] Reimold M, Solbach C, Noda S, Schaefer JE, Bartels M, Beneke M, et al. Occupancy of dopamine D1, D2 and serotonin 2A receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol. Psychopharmacology (Berl). 2007;190(2):241-9. doi:10.1007/s00213-006-0611-0. PMID: 17111172. View Source
